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Compound of Interest

Compound Name: p-Aspidin

Cat. No.: B15090435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: p-Aspidin, a naturally occurring phloroglucinol derivative found in certain fern

species, presents a complex chemical structure of interest for potential pharmacological

applications. A thorough understanding of its thermochemical properties is fundamental for

drug development, formulation, and manufacturing processes. This document provides a

comprehensive overview of the methodologies available for the determination of key

thermochemical data for p--Aspidin. Due to the current absence of specific experimental data

for p-Aspidin in publicly accessible literature, this guide focuses on the established

experimental and computational protocols applicable to its structural class.

Chemical Identity of p-Aspidin
p-Aspidin, also known as Aspidin, is a complex polyphenolic compound. Its chemical structure

is characterized by two butyryl-phloroglucinol--like moieties linked by a methylene bridge.

IUPAC Name: 2-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-3,5-

dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one[1]

CAS Number: 584-28-1[1]

Molecular Formula: C₂₅H₃₂O₈[1][2]

Molecular Weight: 460.52 g/mol [1]
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Thermochemical Data
While specific experimental thermochemical data for p-Aspidin is not readily available in the

literature, this section outlines the key parameters of interest and provides illustrative data for

related phloroglucinol compounds to serve as a reference.

Table 1: Key Thermochemical Parameters of Interest for p-Aspidin
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Parameter Symbol Definition

Standard Enthalpy of

Formation
ΔfH°

The change in enthalpy when

one mole of a substance is

formed from its constituent

elements in their standard

states.

Standard Enthalpy of

Combustion
ΔcH°

The heat evolved when one

mole of a substance is

completely burned in oxygen

under standard conditions.

Enthalpy of Fusion ΔfusH

The change in enthalpy

resulting from providing

energy, typically heat, to a

specific quantity of the

substance to change its state

from a solid to a liquid at

constant pressure.

Enthalpy of Sublimation ΔsubH

The heat required to change

one mole of a substance from

a solid to a gaseous state at a

given combination of

temperature and pressure.

Heat Capacity Cp

The amount of heat that must

be added to a specified

amount of a substance to

cause a unit rise in its

temperature.

Table 2: Illustrative Thermochemical Data for Related Phloroglucinol Compounds
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Compound Formula
ΔfH° (solid)
(kJ/mol)

ΔfusH (kJ/mol)
Melting Point
(°C)

Phloroglucinol C₆H₆O₃ - - 215-220

Phloroglucinol

Dihydrate
C₆H₆O₃·2H₂O - - 116-117[3]

2,4,6-

Trihydroxybenzoi

c acid

monohydrate

C₇H₆O₅·H₂O - - -

Experimental Protocols for Thermochemical Data
Determination
The determination of thermochemical data for organic compounds like p-Aspidin relies on

well-established calorimetric and analytical techniques.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of p-Aspidin in its crystalline phase (ΔfH°(cr)) can be

determined from its standard molar enthalpy of combustion (ΔcH°).

Experimental Workflow:
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Combustion Calorimetry Workflow

Sample Preparation
(p-Aspidin pellet)

Oxygen Bomb Calorimeter

Combustion in excess O₂

Measure Temperature Change (ΔT)

Calculate Energy of Combustion (ΔcU)

Determine Energy Equivalent of Calorimeter (ε_calor)

Calculate Enthalpy of Combustion (ΔcH°)

Calculate Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Workflow for determining the enthalpy of formation using combustion calorimetry.

Methodology:

Sample Preparation: A precisely weighed pellet of crystalline p-Aspidin is placed in a

crucible within a high-pressure vessel (bomb).
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Calorimeter Setup: The bomb is filled with excess pure oxygen and placed in a calorimeter

containing a known mass of water.

Combustion: The sample is ignited, and the complete combustion reaction occurs.

Temperature Measurement: The temperature change of the calorimeter system is

meticulously recorded.

Calculation of Energy of Combustion (ΔcU): The energy of combustion at constant volume is

calculated using the temperature change and the energy equivalent of the calorimeter.

Calculation of Enthalpy of Combustion (ΔcH°): The enthalpy of combustion at constant

pressure is then determined from the energy of combustion.

Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation of p-
Aspidin is calculated from its enthalpy of combustion using Hess's law, along with the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).[4][5]

Differential Scanning Calorimetry (DSC) for Enthalpy of
Fusion
DSC is a thermoanalytical technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference.

Methodology:

A small, accurately weighed sample of p-Aspidin is placed in a sealed pan.

An empty sealed pan is used as a reference.

The sample and reference are heated at a constant rate.

The difference in heat flow to the sample and reference is measured as a function of

temperature.

The enthalpy of fusion is determined by integrating the area under the melting peak in the

DSC thermogram.[5]
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Thermogravimetric Analysis (TGA) for Enthalpy of
Sublimation
TGA can be used to determine the enthalpy of sublimation by measuring the mass loss of a

sample as a function of temperature under controlled atmospheric conditions.

Methodology:

A sample of p-Aspidin is heated in a TGA instrument.

The mass loss due to sublimation is recorded as a function of temperature.

The enthalpy of sublimation can be determined from the TGA data using the Clausius-

Clapeyron equation or by Langmuir's method.[5][6]

Computational Protocols for Thermochemical Data
Prediction
In the absence of experimental data, computational chemistry provides powerful tools for

predicting the thermochemical properties of organic molecules with a high degree of accuracy.

Computational Workflow:
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Computational Thermochemistry Workflow

Define Molecular Structure
(p-Aspidin)

Conformational Search

Geometry Optimization
(e.g., DFT)

Frequency Calculation

Single-Point Energy Calculation
(High-level ab initio)

Thermochemical Corrections
(ZPE, thermal corrections)

Calculate Enthalpy of Formation

Click to download full resolution via product page

Workflow for the computational prediction of thermochemical data.

Methodology:

Structure Optimization: The 3D structure of p-Aspidin is optimized using a suitable level of

theory, such as Density Functional Theory (DFT).[7]
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Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometry to confirm it is a true minimum on the potential energy surface and to obtain the

zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

High-Level Single-Point Energy Calculations: More accurate single-point energy calculations

are performed on the optimized geometry using high-level ab initio methods like Coupled

Cluster (CCSD(T)) or composite methods (e.g., G3, G4, CBS-QB3).[8][9] These methods

provide a more accurate electronic energy.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically

calculated using the atomization method or isodesmic/homodesmotic reactions.[10] The

atomization method involves calculating the energy required to break all the bonds in the

molecule to form its constituent atoms and then using the known enthalpies of formation of

the atoms.

Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological

activity and associated signaling pathways of p-Aspidin. Phloroglucinol derivatives, as a class,

are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory

effects.[11] However, the specific mechanisms of action for p-Aspidin have not been

elucidated. Further research is required to investigate its potential pharmacological effects and

to identify any interactions with cellular signaling cascades.

Conclusion
While direct experimental thermochemical data for p-Aspidin is not currently available, this

guide provides a comprehensive framework for its determination. A combination of

experimental techniques, particularly combustion calorimetry, DSC, and TGA, alongside high-

level computational chemistry methods, can provide a complete and accurate thermochemical

profile for this complex natural product. Such data is invaluable for the advancement of any

potential pharmaceutical development involving p-Aspidin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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